GSK LSD 1 dihydrochloride is a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in the demethylation of histones and non-histone proteins. This compound exhibits an IC50 value of 16 nM, indicating its high potency, and shows over 1000-fold selectivity for LSD1 compared to other closely related enzymes such as LSD2 and monoamine oxidases (MAO-1 and MAO-B) . GSK LSD 1 dihydrochloride is primarily utilized in research settings, particularly in studies investigating epigenetic regulation and cancer biology.
The synthesis of GSK LSD 1 dihydrochloride involves several chemical reactions that lead to the formation of the final product. While specific synthetic routes are proprietary, it typically includes:
The synthetic pathway may utilize various techniques such as:
GSK LSD 1 dihydrochloride primarily acts through its inhibition of the LSD1 enzyme, which catalyzes the removal of methyl groups from lysine residues on histones. The compound's action can be described as follows:
The inhibition results in increased levels of methylated histones, which can affect chromatin structure and gene transcription.
The mechanism by which GSK LSD 1 dihydrochloride exerts its effects involves:
GSK LSD 1 dihydrochloride has several scientific applications:
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: